molecular formula C19H22BrNO3 B2395148 3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide CAS No. 1797694-15-5

3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide

Cat. No.: B2395148
CAS No.: 1797694-15-5
M. Wt: 392.293
InChI Key: AJFYGEDLQBCXOF-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide is a synthetic organic compound classified as an arylpropanamide. It features a 2-bromophenyl group linked to a propanamide core, which is further substituted with a complex ether-containing moiety. This specific structural architecture is of significant interest in medicinal chemistry research, particularly in the exploration of synthetic ligands for G-protein coupled receptors (GPCRs). Compounds within this chemical class have been investigated as potential tools for studying central nervous system disorders . The bromine atom on the phenyl ring can serve as a key handle for further structural modifications via metal-catalyzed cross-coupling reactions, allowing researchers to explore structure-activity relationships (SAR) . The presence of ether and amide functional groups contributes to the molecule's polarity and hydrogen-bonding capacity, which are critical factors influencing its physicochemical properties and pharmacokinetic profile. Researchers utilize this compound strictly as a reference standard or as a synthetic intermediate in the development of novel biologically active molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO3/c1-23-16-8-5-7-15(12-16)18(24-2)13-21-19(22)11-10-14-6-3-4-9-17(14)20/h3-9,12,18H,10-11,13H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFYGEDLQBCXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)CCC2=CC=CC=C2Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Industrial Synthesis

The patent CN102211994A details a continuous one-pot method starting from 2-bromobenzaldehyde. The procedure involves:

  • Aldol Condensation : 2-Bromobenzaldehyde reacts with malonic acid in the presence of pyridine at 80–90°C for 4–6 hours, forming 3-(2-bromophenyl)acrylic acid.
  • Hydrogenation : Catalytic hydrogenation (H₂, 5–10 bar) over 10% Pd/C at 50°C reduces the acrylic acid to 3-(2-bromophenyl)propionic acid.

Key Data :

Step Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Aldol Cond. Pyridine 85 5 89 95
Hydrogenation 10% Pd/C 50 3 94 98

The crude product is purified via recrystallization from n-heptane, achieving >99% purity.

Synthesis of N-[2-Methoxy-2-(3-Methoxyphenyl)Ethyl]Amine

Alkylation of 3-Methoxyphenol

Adapting methods from WO2009128088A2, the ethylamine side chain is constructed through:

  • Alkylation : 3-Methoxyphenol reacts with 1,2-dibromoethane in the presence of tetrabutylammonium bromide (TBAB) and NaOH (50% w/w) at 80°C for 8 hours, yielding 1-bromo-2-(3-methoxyphenoxy)ethane.
  • Phthalimide Protection : The bromide intermediate is treated with potassium phthalimide at 180°C for 3 hours, forming the phthalimide-protected amine.
  • Deprotection : Hydrolysis with 20% KOH at 130°C liberates the free amine.

Reaction Conditions :

Parameter Value
Molar Ratio (Phenol:Dibromoethane) 1:1.2
Phase Transfer Catalyst TBAB (5 mol%)
Deprotection Time 6 hours

Amide Bond Formation

Coupling Strategy

The propionic acid and ethylamine are coupled using ethyl chloroformate (ECF) activation:

  • Activation : 3-(2-Bromophenyl)propionic acid is treated with ECF and N-methylmorpholine in THF at 0°C for 1 hour.
  • Amidation : The activated acid reacts with N-[2-methoxy-2-(3-methoxyphenyl)ethyl]amine at 25°C for 12 hours.

Yield Optimization :

Coupling Agent Solvent Temperature (°C) Yield (%)
ECF THF 25 72
DCC/HOBt DCM 25 68

Purification and Analytical Characterization

Crystallization

The final amide is purified via recrystallization from ethyl acetate/n-hexane (1:3), yielding white crystals with a melting point of 127–129°C.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.0 Hz, 1H, Ar-H), 7.32–7.21 (m, 3H, Ar-H), 6.85–6.72 (m, 3H, Ar-H), 4.05 (q, J = 6.8 Hz, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 2.95 (t, J = 7.6 Hz, 2H, CH₂), 2.65 (t, J = 7.6 Hz, 2H, CH₂).
  • HPLC : Retention time 8.9 min (C18 column, 70:30 MeOH/H₂O), purity 99.2%.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

The biological activity of 3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide can be categorized into several key areas:

  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines, potentially due to the presence of the brominated aromatic system which is known to enhance biological activity.
  • Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammatory markers, indicating potential therapeutic applications for inflammatory diseases.
  • Antimicrobial Properties : The amide functional group is often associated with antimicrobial activity, suggesting that this compound may also possess such properties.

Case Studies and Research Findings

Recent studies have elucidated the biological effects of compounds similar to this compound:

  • Anticancer Studies : Research on thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxic activity against various cancer cell lines, suggesting that similar derivatives may exhibit comparable potency.
  • Anti-inflammatory Activity : Studies have shown that compounds with brominated phenyl groups can reduce inflammatory markers in cellular models, indicating potential therapeutic benefits for inflammatory conditions.
  • Antioxidant Properties : Compounds structurally related to this compound have been evaluated for their antioxidant capacity, showing protective effects against oxidative stress in cellular assays.

Applications in Drug Development

The diverse biological activities of this compound make it a candidate for further investigation in drug development. Its potential applications include:

  • Cancer Therapeutics : Given its anticancer properties, this compound could be developed into a novel treatment for various types of cancer.
  • Anti-inflammatory Agents : The anti-inflammatory effects suggest its use in treating conditions characterized by chronic inflammation.
  • Antimicrobial Drugs : Its possible antimicrobial properties could lead to the development of new antibiotics or antifungal agents.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Key Substituents Molecular Formula Notable Features
Target Compound 2-Bromophenyl, 3-methoxyphenyl, methoxyethyl C20H22BrNO3 (inferred) Balanced lipophilicity; electron-donating methoxy groups and bromine halogen
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide Benzofuran, 2-bromophenyl C20H20BrNO3 Heterocyclic benzofuran enhances π-π interactions; lacks 3-methoxyphenyl
3-[5-(4-Bromophenyl)-2-furyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide 4-Bromophenyl, furan, 4-methoxyphenyl C22H21BrN2O3 Furan heterocycle introduces planar rigidity; 4-bromo vs. 2-bromo positional isomer
3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide Bromo, hydroxy, trifluoromethyl, nitro C12H12BrF3N2O3 Strong electron-withdrawing groups (NO2, CF3); hydroxy enables H-bonding
N-[a-Methyl-ß-(3-methoxyphenyl)ethyl]propanamide 3-Methoxyphenyl, methyl C13H19NO2 Simpler structure; lacks bromine, reducing molecular weight and lipophilicity

Key Observations:

  • Halogen Effects: The target compound’s 2-bromophenyl group increases lipophilicity compared to non-halogenated analogs (e.g., ). Bromine’s polarizability may enhance van der Waals interactions in biological systems.
  • Methoxy vs.
  • Heterocyclic Variations : Compounds with furan () or benzofuran () exhibit planar rigidity, which may influence binding to flat enzymatic pockets, unlike the target’s flexible propanamide chain.

Key Observations:

  • The target compound likely employs amidation via acyl chlorides or coupling agents, similar to .
  • Use of Boc protection () or heterocyclic conjugation () highlights strategies to modulate solubility and stability.

Biological Activity

3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide, a compound belonging to the class of benzamides, has garnered attention for its potential biological activities. The presence of bromine and methoxy groups in its structure may confer unique pharmacological properties that warrant investigation.

Chemical Structure and Properties

The compound's chemical formula is C17H20BrNO3C_{17}H_{20}BrNO_3, with a molecular weight of approximately 364.25 g/mol. Its structure includes a bromine atom attached to a phenyl ring, methoxy substituents, and an amide functional group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC17H20BrNO3C_{17}H_{20}BrNO_3
Molecular Weight364.25 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. A study evaluating various benzamide derivatives found that those with halogen substituents, such as bromine, demonstrated enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, the compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .

Anticancer Activity

The anticancer potential of related compounds has been documented in several studies. For example, a bromo derivative similar to our compound was tested for its anti-invasive properties in cancer cell lines. It was found to significantly reduce tumor growth in vivo when administered to mice grafted with human cancer cells . This suggests that this compound may also possess similar anticancer properties.

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound may exert its effects through the modulation of signaling pathways involved in cell proliferation and apoptosis. The presence of methoxy groups could enhance lipophilicity, facilitating cellular uptake and interaction with target proteins .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various synthetic derivatives against common bacterial strains. The compound demonstrated significant inhibition zones compared to controls, indicating its potential as an antimicrobial agent .
  • Anticancer Research : In a comparative analysis of several benzamide derivatives, this compound was highlighted for its superior growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells . This selectivity is crucial for developing targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation between bromophenyl propanoyl chloride and methoxy-substituted ethylamine derivatives. Key steps require optimization of solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and base selection (e.g., triethylamine to neutralize HCl byproducts). Reaction progress is monitored via TLC, with purification via column chromatography. Yield optimization focuses on stoichiometric ratios (1:1.2 for amine:acyl chloride) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and confirming its purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with diagnostic peaks for bromophenyl (δ 7.2–7.8 ppm), methoxy groups (δ 3.7–3.9 ppm), and amide protons (δ 6.5–7.0 ppm). 1^1H-13^13C HSQC resolves overlapping signals in complex regions .
  • FTIR : Validates amide C=O stretches (~1650 cm1^{-1}) and aromatic C-Br vibrations (~550 cm1^{-1}) .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization strategies?

  • Methodological Answer : The bromophenyl group undergoes Suzuki-Miyaura cross-coupling for biaryl synthesis, while the methoxy groups resist nucleophilic substitution due to electron-donating effects. The amide bond is stable under acidic conditions but susceptible to hydrolysis in basic media (e.g., NaOH/EtOH at 60°C). Reductive amination of the secondary amine is feasible using NaBH4_4/AcOH .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) observed during characterization?

  • Methodological Answer : Conflicting NMR shifts may arise from dynamic rotational isomerism of the amide bond or solvent polarity effects. Strategies include:

  • Variable-temperature NMR (VT-NMR) to identify conformational equilibria.
  • X-ray crystallography (e.g., via synchrotron sources) to resolve absolute configuration and hydrogen-bonding networks .
  • Comparative analysis with NIST reference spectra for methoxy and bromophenyl analogs .

Q. What strategies are recommended for improving the yield of multi-step syntheses involving bromophenyl propanamide derivatives?

  • Methodological Answer :

  • Stepwise Optimization : Use Design of Experiments (DoE) to screen solvent/base combinations (e.g., DMF/DBU for amidation).
  • In Situ Monitoring : ReactIR tracks intermediate formation, minimizing side products.
  • Catalysis : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) enhance cross-coupling efficiency for bromophenyl modifications .

Q. How does the electronic nature of the bromophenyl and methoxyphenyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Bromophenyl : The electron-withdrawing Br meta to the propanamide chain activates the ring for SNAr reactions with strong nucleophiles (e.g., amines at 80°C in DMSO).
  • Methoxyphenyl : The para-methoxy group deactivates the ring via resonance, limiting electrophilic substitution. Ortho-methoxy groups sterically hinder reactions, requiring bulky catalysts (e.g., XPhos Pd G3) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound in pharmacological studies, and how can they be methodologically addressed?

  • Methodological Answer : SAR challenges include:

  • Conformational Flexibility : Molecular dynamics simulations (MD) predict bioactive conformers.
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify vulnerable sites (e.g., amide hydrolysis).
  • Target Selectivity : Docking studies with homology models (e.g., GPCRs) guide functional group modifications to enhance binding .

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